

Introduction: A Bifunctional Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	2-(2-Bromoethyl)piperidine hydrobromide
CAS No.:	1564-77-8
Cat. No.:	B3106047

[Get Quote](#)

In the landscape of medicinal chemistry, the piperidine ring stands out as a "privileged scaffold," a structural motif consistently found in a multitude of approved pharmaceuticals and bioactive natural products.[1] Its conformational flexibility and favorable physicochemical properties allow it to serve as a versatile framework for engaging with complex biological targets, particularly within the central nervous system (CNS) and in oncology.[2]

This guide focuses on a particularly valuable derivative: **2-(2-Bromoethyl)piperidine hydrobromide**. This compound is not merely another piperidine; it is a strategic bifunctional intermediate. The presence of a reactive bromoethyl group at the 2-position and a secondary amine (masked as its hydrobromide salt) provides two distinct points for chemical modification. This duality allows for the sequential and controlled construction of complex molecular architectures, making it a cornerstone reagent for researchers and drug development professionals aiming to explore novel chemical space.

This document provides an in-depth exploration of the chemical properties, synthesis, reactivity, and analytical validation of **2-(2-Bromoethyl)piperidine hydrobromide**, grounded in

practical, field-proven insights to empower its effective application in research and development.

Section 1: Physicochemical Properties and Structural Elucidation

A thorough understanding of a reagent's fundamental properties is the bedrock of its successful application. The key physicochemical data for **2-(2-Bromoethyl)piperidine hydrobromide** are summarized below.

Core Physicochemical Data

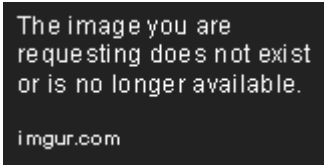
Property	Value	Source(s)
CAS Number	1564-77-8	[3]
Molecular Formula	C ₇ H ₁₅ Br ₂ N	
Molecular Weight	273.01 g/mol	
Physical Form	Solid	
Purity	Typically ≥95%	[3]
Salt Form	Hydrobromide (HBr)	[3]
Storage Temperature	Room Temperature	

Structural Representation and Identifiers

The structure consists of a piperidine ring substituted at the 2-position with an ethyl bromide chain. The piperidine nitrogen is protonated by hydrobromic acid.

The image you are requesting does not exist or is no longer available.

imgur.com

- Chemical Structure:  (Image for illustrative purposes)
- SMILES String: BrCCC1NCCCC1.[H]Br
- InChI Key: FAMIYBHSL0MXQP-UHFFFAOYSA-N

Protocol for Spectroscopic Characterization

While supplier data confirms identity, in-house verification is crucial for experimental reproducibility. Sigma-Aldrich notes that for some products provided to early discovery researchers, they do not collect analytical data, and the buyer assumes responsibility for confirming identity and purity.

1.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

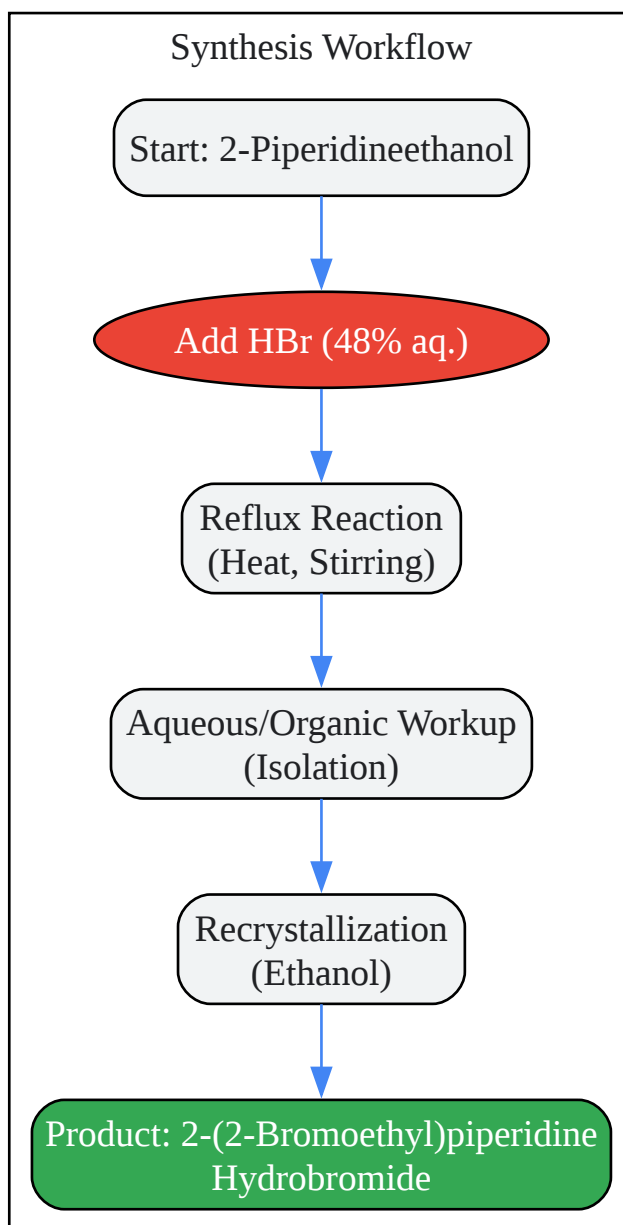
- Objective: To confirm the carbon-hydrogen framework and connectivity.
- Methodology:
 - Dissolve approximately 10-15 mg of **2-(2-Bromoethyl)piperidine hydrobromide** in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
 - Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
 - Expected ¹H NMR Features: Look for characteristic multiplets corresponding to the piperidine ring protons, a multiplet for the CH proton at the 2-position, and two distinct triplets or complex multiplets for the -CH₂CH₂Br protons. The N-H protons will likely appear as a broad signal.
 - Expected ¹³C NMR Features: Expect to see five distinct signals for the piperidine ring carbons and two signals for the ethyl side chain carbons, with the carbon attached to the bromine appearing further downfield.

1.3.2 Fourier-Transform Infrared (FTIR) Spectroscopy

- Objective: To identify key functional groups.
- Methodology:
 - Acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory.
 - Expected Features: Look for C-H stretching vibrations (alkane) around 2850-3000 cm⁻¹, a broad N-H stretching band characteristic of an ammonium salt around 2400-2800 cm⁻¹, and C-Br stretching in the fingerprint region (typically 500-650 cm⁻¹).

Section 2: Synthesis and Purification

The most logical and common synthetic route to **2-(2-Bromoethyl)piperidine hydrobromide** is from its corresponding alcohol, 2-piperidineethanol, via a nucleophilic substitution reaction.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for 2-(2-Bromoethyl)piperidine HBr.

Detailed Synthesis Protocol

This protocol is adapted from a similar synthesis of the 1-substituted isomer and represents a robust method for converting the precursor alcohol.[4]

- Materials:
 - 2-Piperidineethanol
 - 48% Hydrobromic acid (HBr)
 - Toluene
 - Ethanol
 - Round-bottom flask with reflux condenser
 - Magnetic stirrer with heating mantle
- Procedure:
 - Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, charge 2-piperidineethanol (1.0 eq).
 - Reagent Addition: Carefully add an excess of 48% aqueous hydrobromic acid (approx. 3.0-4.0 eq) to the flask.
 - Heating: Heat the reaction mixture to reflux (approximately 120-125 °C) and maintain for 6-8 hours with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, neutralizing them, and spotting against the starting material.
 - Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. The product may crystallize out upon cooling.
 - Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove excess water and HBr. Toluene can be added and co-evaporated to aid in the removal of water.

- Purification: Recrystallize the resulting crude solid residue from a minimal amount of hot ethanol.
- Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield pure **2-(2-Bromoethyl)piperidine hydrobromide**.

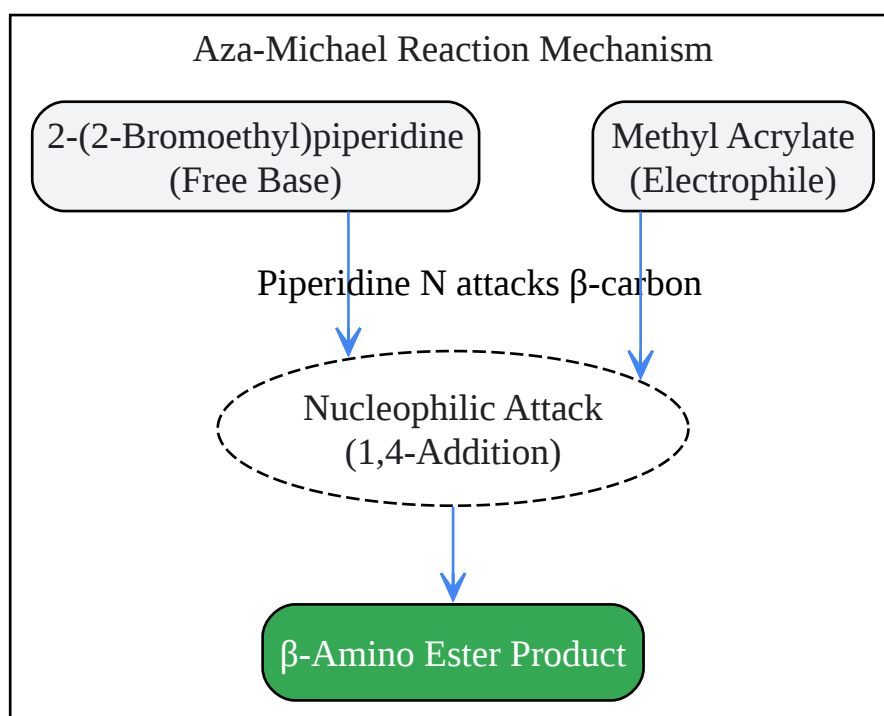
Section 3: Chemical Reactivity and Mechanistic Considerations

The utility of this reagent stems from its dual reactivity. The hydrobromide salt form protects the piperidine nitrogen from acting as a nucleophile. However, upon deprotonation with a suitable base, the nitrogen becomes a potent nucleophile. Concurrently, the bromoethyl side chain is an excellent electrophile for alkylation reactions.

The Piperidine Nitrogen as a Nucleophile

In the presence of a non-nucleophilic base (e.g., triethylamine, potassium carbonate), the piperidine nitrogen is deprotonated, yielding the free secondary amine.^{[5][6]} This free amine can then participate in various reactions, such as the aza-Michael addition.

A study by D'hooghe et al. demonstrated the conjugate addition of **2-(2-bromoethyl)piperidine hydrobromide** to alkyl acrylates.^[5] In this reaction, triethylamine is used as a base to liberate the free piperidine, which then acts as the nucleophile in a 1,4-addition to the electron-deficient alkene.



[Click to download full resolution via product page](#)

Caption: Mechanism of the aza-Michael addition reaction.

The Bromoethyl Group as an Electrophile

The primary alkyl bromide of the side chain is highly susceptible to nucleophilic substitution (S_N2) reactions. The bromine atom is a good leaving group, allowing for the facile formation of new carbon-heteroatom or carbon-carbon bonds. This makes the compound an excellent alkylating agent for introducing a 2-(piperidin-2-yl)ethyl moiety onto various substrates like amines, thiols, and carbanions.

Experimental Protocol: Aza-Michael Addition

This protocol is based on the literature procedure for reacting **2-(2-bromoethyl)piperidine hydrobromide** with methyl acrylate.^[5]

- Materials:
 - **2-(2-Bromoethyl)piperidine hydrobromide** (1.0 eq)

- Methyl acrylate (1.05 eq)
- Triethylamine (1.05 eq)
- Dichloromethane (DCM)
- Magnetic stirrer
- Procedure:
 - Setup: Dissolve **2-(2-bromoethyl)piperidine hydrobromide** in dichloromethane in a round-bottom flask under an inert atmosphere.
 - Base Addition: Add triethylamine to the solution and stir for 10-15 minutes at room temperature. This liberates the free amine.
 - Electrophile Addition: Slowly add methyl acrylate to the reaction mixture.
 - Reaction: Stir the reaction at room temperature for 16-24 hours, monitoring by TLC.
 - Workup: Upon completion, wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
 - Purification: Purify the crude product via silica gel column chromatography to yield the desired 3-[2-(2-bromoethyl)piperidin-1-yl]propanoate.

Section 4: Applications in Drug Development and Synthesis

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in drugs for a wide range of therapeutic areas.[7] **2-(2-Bromoethyl)piperidine hydrobromide** serves as a key starting material for accessing novel and complex derivatives within this chemical class.

- Synthesis of Fused Heterocycles: As demonstrated by D'hooghe et al., the product of the aza-Michael addition can undergo a subsequent intramolecular cyclization.[5] The resulting β -amino ester can be treated with a strong base like lithium diisopropylamide (LDA) to form a

new carbon-carbon bond, yielding the indolizidine skeleton, which is a core structure in many alkaloids with significant biological activity.

- **Building Block for CNS-Active Agents:** Many drugs targeting the central nervous system, including analgesics and antipsychotics, feature a substituted piperidine ring.[2][7] This reagent provides a direct route to introduce the 2-substituted piperidine ethyl moiety, a common pharmacophore.
- **Precursor for σ_1 Receptor Ligands:** The 4-(2-aminoethyl)piperidine scaffold has been identified as crucial for ligands targeting the σ_1 receptor, which is implicated in various neurological disorders and cancer.[2] While this compound is the 2-substituted isomer, it provides a synthetically analogous platform for creating libraries of compounds to probe such targets.

Section 5: Analytical and Quality Control Protocols

Ensuring the purity of starting materials is a non-negotiable aspect of reproducible research. High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of **2-(2-Bromoethyl)piperidine hydrobromide**.

HPLC-UV Protocol for Purity Assessment

- **Objective:** To determine the purity of **2-(2-Bromoethyl)piperidine hydrobromide** and identify any potential impurities.
- **Instrumentation & Columns:**
 - HPLC system with a UV detector.
 - C18 Reverse-Phase Column (e.g., 250 x 4.6 mm, 5 μ m).
- **Methodology:**
 - **Sample Preparation:** Accurately weigh ~5 mg of the compound and dissolve it in 10 mL of the mobile phase to create a 0.5 mg/mL stock solution.
 - **Chromatographic Conditions:**

- Mobile Phase: Isocratic mixture of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile (e.g., 70:30 v/v). The TFA ensures the amine is protonated, leading to better peak shape.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 210 nm (where the compound has UV absorbance, though it lacks a strong chromophore).
- Injection Volume: 10 μ L.
- Validation & Analysis:
 - Run a blank (injection of mobile phase) to ensure no system peaks interfere.
 - Inject the sample solution. The main peak should be sharp and symmetrical.
 - Calculate the purity by the area percent method: $(\text{Area of Main Peak} / \text{Total Area of All Peaks}) * 100$.
- Causality and Trustworthiness: This protocol is self-validating. The use of a C18 column separates compounds based on hydrophobicity. The acidic mobile phase prevents peak tailing by keeping the piperidine nitrogen protonated. Detection at a low UV wavelength provides sensitivity for compounds lacking a strong chromophore.

Section 6: Safety, Handling, and Storage

Proper handling is essential due to the compound's hazardous properties.

- Hazard Identification:
 - Classified as Acute Toxicity, Oral (Category 3) and causes serious eye irritation.
 - The GHS signal word is "Danger".
 - Precautionary statements include P301 + P310 ("IF SWALLOWED: Immediately call a POISON CENTER/doctor") and P305 + P351 + P338 ("IF IN EYES: Rinse cautiously with

water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing").

- Handling:
 - Always handle in a well-ventilated area or a chemical fume hood.
 - Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
 - Avoid breathing dust. Avoid all personal contact.[\[6\]](#)
- Storage:
 - Store in a tightly closed container in a dry and cool place.
 - The compound may be hygroscopic; storage in a desiccator is recommended to maintain its integrity.

Conclusion

2-(2-Bromoethyl)piperidine hydrobromide is a highly versatile and strategic reagent in synthetic and medicinal chemistry. Its bifunctional nature, combining a nucleophilic center (upon deprotonation) with an electrophilic alkylating chain, provides a powerful platform for the synthesis of complex, high-value molecules. A comprehensive understanding of its properties, reactivity, and handling, as detailed in this guide, is crucial for leveraging its full potential in the discovery and development of next-generation therapeutics.

References

- D'hooghe, M., et al. (n.d.). Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: application towards the synthesis of. Semantic Scholar. [\[Link\]](#)
- News-Medical.Net. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [\[Link\]](#)
- ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [\[Link\]](#)

- Chemistry Stack Exchange. (2018). Reaction of alkyl bromide in presence of piperidine. [\[Link\]](#)
- PubChem. (n.d.). **2-(2-bromoethyl)piperidine hydrobromide**. [\[Link\]](#)
- MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [\[Link\]](#)
- PrepChem.com. (n.d.). Synthesis of 1-(2-bromoethyl)piperidine hydrobromide. [\[Link\]](#)
- Pakistan Journal of Pharmaceutical Sciences. (2016). Analgesic activity of alkyl piperidine derivatives. [\[Link\]](#)
- Wiley Online Library. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ_1 Receptor Ligands with Antiproliferative Properties. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. d-nb.info [d-nb.info]
- 3. You are being redirected... [hit2lead.com]
- 4. prepchem.com [prepchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. applications.emro.who.int [applications.emro.who.int]
- To cite this document: BenchChem. [Introduction: A Bifunctional Building Block for Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3106047/docs#introduction-a-bifunctional-building-block-for-modern-drug-discovery>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)